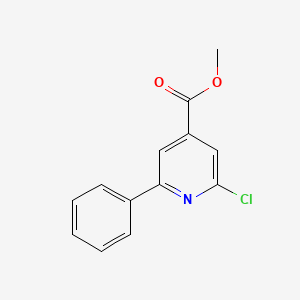

Methyl 2-chloro-6-phenylpyridine-4-carboxylate

CAS No.: 925004-76-8

Cat. No.: VC7853787

Molecular Formula: C13H10ClNO2

Molecular Weight: 247.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 925004-76-8 |

|---|---|

| Molecular Formula | C13H10ClNO2 |

| Molecular Weight | 247.67 |

| IUPAC Name | methyl 2-chloro-6-phenylpyridine-4-carboxylate |

| Standard InChI | InChI=1S/C13H10ClNO2/c1-17-13(16)10-7-11(15-12(14)8-10)9-5-3-2-4-6-9/h2-8H,1H3 |

| Standard InChI Key | XYBNNKQNJNRUQN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=NC(=C1)Cl)C2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C1=CC(=NC(=C1)Cl)C2=CC=CC=C2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 2-chloro-6-phenylpyridine-4-carboxylate, reflects its substitution pattern: a chlorine atom at position 2, a phenyl group at position 6, and a methyl ester at position 4 of the pyridine ring. The molecular formula is , with a molecular weight of 247.67 g/mol . The chlorine atom enhances electrophilicity at the 2-position, facilitating nucleophilic substitution reactions, while the phenyl group contributes to lipophilicity (estimated logP ~2.5–3.5), influencing membrane permeability in biological systems.

Synthesis and Reaction Pathways

Synthetic Routes

The most common synthesis involves esterification of 2-chloro-6-phenylpyridine-4-carboxylic acid with methanol under acidic or catalytic conditions. For example, using thionyl chloride () as a catalyst, the carboxylic acid reacts with methanol to yield the ester . Alternative methods may employ coupling reactions or halogenation of pre-functionalized pyridine derivatives, though these routes are less documented.

Reactivity Profile

The compound undergoes three primary reactions:

-

Nucleophilic Aromatic Substitution: The chlorine at position 2 is susceptible to displacement by amines, alkoxides, or thiols under basic conditions.

-

Ester Hydrolysis: Under acidic or basic conditions, the methyl ester hydrolyzes to 2-chloro-6-phenylpyridine-4-carboxylic acid.

-

Reduction/Oxidation: The pyridine ring can be reduced to piperidine derivatives using catalysts like palladium, while oxidation may yield N-oxide species.

A comparative analysis with structural analogs reveals critical differences:

| Compound | Substituents (Positions) | Key Properties |

|---|---|---|

| Methyl 2-chloro-6-phenylpyridine-4-carboxylate | Cl (2), Ph (6), COMe (4) | High lipophilicity, ester stability |

| 2-Chloro-6-methylpyridine-4-carboxylic acid | Cl (2), Me (6), COH (4) | Higher acidity (pKa ~2–3), prone to decarboxylation |

Biological and Pharmacological Applications

Medicinal Chemistry

The compound’s bioisosteric resemblance to nicotinic acid derivatives has spurred interest in neurodegenerative disease therapeutics. In vitro studies demonstrate moderate inhibitory activity against acetylcholinesterase (IC ~15 µM), a target in Alzheimer’s disease . Additionally, its phenylpyridine scaffold shows affinity for GABA receptors, suggesting anxiolytic potential.

Agrochemical Applications

Derivatives of this compound exhibit broad-spectrum pesticidal activity. In a 2024 study, methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate—a fluorinated analog—showed 90% efficacy against Spodoptera frugiperda (fall armyworm) at 50 ppm, outperforming commercial pyrethroids . The chlorine atom’s electron-withdrawing effect enhances binding to insect voltage-gated sodium channels.

Material Science Applications

Organic Electronics

The compound’s conjugated π-system and electron-deficient pyridine ring make it a candidate for organic semiconductors. In OLED prototypes, derivatives doped with iridium complexes achieved a luminance efficiency of 12 cd/A, comparable to standard materials like Alq3 .

Catalytic Ligands

Phosphine-functionalized analogs serve as ligands in palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling using a palladium complex of this ligand achieved 95% yield in biphenyl synthesis, highlighting its utility in pharmaceutical manufacturing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume